molecular formula C23H22N2O6S B570987 7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER CAS No. 123054-31-9

7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER

Cat. No. B570987
CAS RN: 123054-31-9
M. Wt: 454.497
InChI Key: UVZCXKHZXBJKSJ-DENIHFKCSA-N
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Description

The compound “7-Phenylacetamide-3-Hydroxy-3-cephem-4-carboxylic acid p-methoxybenzyl ester” is a chemical compound with the molecular formula C28H24N2O5S . It has a molecular weight of 500.57 .


Synthesis Analysis

The synthesis of this compound involves several steps . It starts with the reaction of penicillin G potassium salt with 4-methoxybenzyl chloride to obtain penicillin G 4-methoxybenzyl ester. This is then oxidized with peracetic acid to obtain penicillin G sulfoxide p-methoxybenzyl ester. The compound is then treated with 2-mercaptobenzothiazole, followed by phenylsulfinic acid, to obtain a ring-opening intermediate. This intermediate is further treated with chlorine gas to obtain a chlorinated product. Finally, the ring is closed in the presence of ammonia gas to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H24N2O5S . Unfortunately, the specific details of the molecular structure are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The process involves reactions with penicillin G potassium salt, 4-methoxybenzyl chloride, peracetic acid, 2-mercaptobenzothiazole, phenylsulfinic acid, chlorine gas, and ammonia gas .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.42±0.1 g/cm3 . The predicted boiling point is 777.1±60.0 °C . The flash point is 386.5°C . The vapor pressure is 1.73E-21mmHg at 25°C . The refractive index is 1.725 .

properties

CAS RN

123054-31-9

Product Name

7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER

Molecular Formula

C23H22N2O6S

Molecular Weight

454.497

IUPAC Name

(4-methoxyphenyl)methyl (6R,7R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H22N2O6S/c1-30-16-9-7-15(8-10-16)12-31-23(29)20-17(26)13-32-22-19(21(28)25(20)22)24-18(27)11-14-5-3-2-4-6-14/h2-10,19,22,26H,11-13H2,1H3,(H,24,27)/t19-,22-/m1/s1

InChI Key

UVZCXKHZXBJKSJ-DENIHFKCSA-N

SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)O

Origin of Product

United States

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